molecular formula C14H11ClO2 B8163573 3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

3'-Chloro-3-methoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8163573
M. Wt: 246.69 g/mol
InChI Key: GUKHHNJUACSVJA-UHFFFAOYSA-N
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Description

3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a chloro group at the 3’ position, a methoxy group at the 3 position, and an aldehyde group at the 4 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . This method is useful for introducing the aldehyde group onto the biphenyl structure.

Industrial Production Methods

Industrial production of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and high yield. The process is optimized by using continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.

    4-Chloro-3-methoxybenzaldehyde: Similar structure but with different substitution pattern.

    3-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro group.

Uniqueness

3’-Chloro-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the combination of the chloro, methoxy, and aldehyde groups on the biphenyl scaffold. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14-8-11(5-6-12(14)9-16)10-3-2-4-13(15)7-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKHHNJUACSVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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